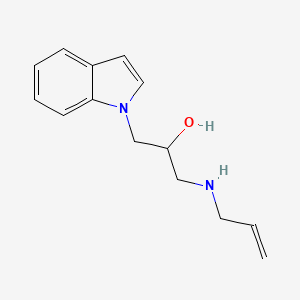

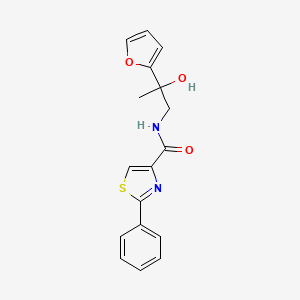

1-(allylamino)-3-(1H-indol-1-yl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(allylamino)-3-(1H-indol-1-yl)-2-propanol, also known as AIP, is a synthetic compound of the indole class of compounds. It has been studied extensively in recent years due to its potential applications in various scientific fields. AIP is used in the synthesis of pharmaceuticals, in the development of novel materials, and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chemical Transformations

- Asymmetric Synthesis of Aminoindolizidine : A study described the highly diastereoselective addition of allylmagnesium chloride to 1-allyl-2-pyrroleimines, leading to secondary amines and further transformation into unsaturated bicyclic compounds through ring-closing metathesis. This process, followed by full hydrogenation, afforded indolizidine derivatives, underlining the compound's utility in complex molecular synthesis (Albano et al., 2008).

Catalysis and Organic Reactions

- Gold-Catalyzed Cycloisomerizations : This research introduced a method to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols through gold(I)-catalyzed cycloisomerization, showcasing the versatility of related indole compounds in synthetic organic chemistry and the development of new reaction methodologies (Kothandaraman et al., 2011).

Antimicrobial and Antioxidant Activities

- Natural Product Discovery : An unusual metabolite, 2-allyloxyphenol, was isolated from a marine actinobacterium, exhibiting strong antimicrobial and antioxidant properties. While not the exact compound , this study underscores the interest in similar structures for their potential biological activities and applications in food preservation and oral disinfectants (Arumugam et al., 2010).

Material Science and CO2 Capture

- Enhanced CO2 Capture Technology : A study on monoethanolamine/1-propanol aqueous biphasic absorbents proposed using similar organic compounds to improve CO2 capture technology from coal-fired flue gas, highlighting the compound's relevance in environmental science and engineering (Wang et al., 2019).

Propiedades

IUPAC Name |

1-indol-1-yl-3-(prop-2-enylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-8-15-10-13(17)11-16-9-7-12-5-3-4-6-14(12)16/h2-7,9,13,15,17H,1,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOQSVHPAGFMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(CN1C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)

![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)